2-{[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Description
The compound 2-{[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile features a tetrahydrobenzo[b]thiophene core substituted with a cyano group at position 2. A Schiff base linkage connects this core to a 1-methyl-2-oxoindole moiety.
Properties
IUPAC Name |
2-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS/c1-21-14-8-4-2-7-12(14)16(18(21)22)20-17-13(10-19)11-6-3-5-9-15(11)23-17/h2,4,7-8H,3,5-6,9H2,1H3/b20-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCPWKNJMHGLAU-CAPFRKAQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NC3=C(C4=C(S3)CCCC4)C#N)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2/C(=N\C3=C(C4=C(S3)CCCC4)C#N)/C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues with Tetrahydrobenzo[b]thiophene Cores
(a) 2-[(E)-(2-Thienylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile ()
- Structure : Replaces the indole moiety with a thienyl group.
- Molecular Formula : C₁₄H₁₂N₂S₂ vs. C₁₉H₁₇N₃OS (target).
- Key Differences :
- Thiophene substituent introduces sulfur atoms, altering electronic properties (e.g., increased π-conjugation).
- Lower molecular weight (272.38 g/mol) compared to the target compound.
- Spectral Data: Not reported, but IR and NMR would highlight S–C and C=N stretching vibrations distinct from the indole-based target.
(b) 2-[(2-Chlorobenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile ()
- Structure : Substituted with a chlorobenzylidene group.
- Melting point data unavailable, but chloro-substituted analogs often exhibit higher melting points due to stronger intermolecular interactions.
Indole-Based Schiff Base Derivatives
(a) Methyl-2-({methyl[(2E)-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetyl]amino}sulfonyl)benzoate ()
- Structure : Shares the 1-methyl-2-oxoindole fragment but includes a sulfonylbenzoate group.
- Physical Properties :
- Spectral Data :
(b) 2-[(1H-Indol-3-ylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile ()
- Structure : Lacks the 1-methyl-2-oxo substitution on the indole.
- Molecular Formula : C₁₈H₁₅N₃S vs. C₁₉H₁₇N₃OS (target).
- Key Differences: Absence of the methyl-oxo group reduces steric hindrance and may increase solubility in non-polar solvents. Molecular weight (305.4 g/mol) is slightly lower than the target compound.
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